molecular formula C21H17ClN2O4S B2585302 3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034634-38-1

3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2585302
CAS No.: 2034634-38-1
M. Wt: 428.89
InChI Key: KKMHRUXJWQQSRN-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide features a central 5-methylisoxazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a hydroxyethyl group bearing both furan-3-yl and thiophen-2-yl substituents. The 2-chlorophenyl group enhances lipophilicity, while the hydroxyethyl and heterocyclic substituents may contribute to hydrogen bonding and π-π stacking interactions, respectively .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-13-18(19(24-28-13)15-5-2-3-6-16(15)22)20(25)23-12-21(26,14-8-9-27-11-14)17-7-4-10-29-17/h2-11,26H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMHRUXJWQQSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Key Substituents Notable Functional Groups Reference
Target Compound Isoxazole 3-(2-Chlorophenyl), N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl) Hydroxyethyl, Furan, Thiophene
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () Isoxazole 3-(5-Methylthiophen-2-yl), N-(4-diethylaminophenyl) Diethylamino, Methylthiophene
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Thiazole 5-Nitrothiophene-2-carboxamide, 4-(3-Methoxy-4-(trifluoromethyl)phenyl) Nitro, Trifluoromethyl
5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (618402-89-4, ) Furan 5-(2-Chlorophenyl), N-(2-(4-methoxyphenyl)ethyl) Methoxyphenyl, Chlorophenyl
3-(2-Chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methylisoxazole-4-carboxamide () Isoxazole 3-(2-Chlorophenyl), N-(thiourea-2-methoxyphenyl) Thiourea, Methoxyphenyl
3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-thiophene-2-carboxylic acid () Isoxazole + Thiophene 4-Chloro-3-methylisoxazole, Sulfamoyl-thiophene Sulfamoyl, Methylisoxazole

Physicochemical and Pharmacological Properties

  • Lipophilicity: The target compound’s 2-chlorophenyl and thiophene groups enhance membrane permeability compared to ’s diethylamino group, which may improve solubility .

Structure-Activity Relationship (SAR) Insights

  • Isoxazole vs.
  • Substituent Positioning : The 2-chlorophenyl group at the isoxazole 3-position (target) is critical for steric interactions, whereas 5-methylthiophen-2-yl () may optimize π-stacking .
  • Carboxamide Modifications : Hydroxyethyl-thiophene/furan substitution (target) balances polarity and aromaticity, contrasting with ’s thiourea, which may hinder solubility but improve receptor anchoring .

Analytical and Purity Considerations

  • Purity Challenges : highlights variability (42% vs. 99.05%) based on substituent complexity, suggesting the target compound’s multi-heterocyclic structure may require rigorous purification .
  • Characterization Methods : NMR (1H, 13C) and LCMS are universally employed (Evidences 1, 2, 6, 16) to confirm regiochemistry and purity .

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